
(4-Ethoxyphenyl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxyphenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzophenone, where one phenyl ring is substituted with an ethoxy group and the other with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(4-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-ethoxybenzoyl chloride and 4-nitrobenzene.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.
Procedure: The 4-ethoxybenzoyl chloride is added dropwise to a solution of 4-nitrobenzene and AlCl3 in dichloromethane. The mixture is stirred at low temperature, then gradually warmed to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and temperature control.
Automated Systems: Employing automated systems for precise addition of reactants and monitoring of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(4-Ethoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-ethoxyphenyl)(4-aminophenyl)methanone.
Oxidation: 4-ethoxybenzoic acid and 4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Ethoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (4-Ethoxyphenyl)(4-nitrophenyl)methanone depends on its chemical structure and the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The ethoxy group is oxidized to a carboxylic acid through the formation of intermediate species such as aldehydes and alcohols.
Substitution: Electrophilic substitution reactions involve the formation of a reactive intermediate, such as a nitronium ion or halonium ion, which then reacts with the aromatic ring.
類似化合物との比較
(4-Ethoxyphenyl)(4-nitrophenyl)methanone can be compared with other similar compounds, such as:
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and physical properties.
(4-Chlorophenyl)(4-nitrophenyl)methanone: Contains a chlorine atom instead of an ethoxy group, leading to different chemical behavior and applications.
(4-Hydroxyphenyl)(4-nitrophenyl)methanone:
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
特性
CAS番号 |
69557-75-1 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
(4-ethoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H13NO4/c1-2-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16(18)19/h3-10H,2H2,1H3 |
InChIキー |
COIVDSVHFKCYDY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


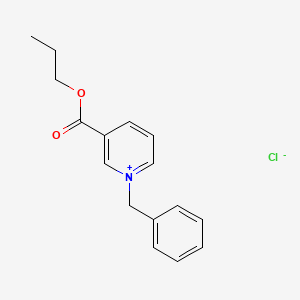
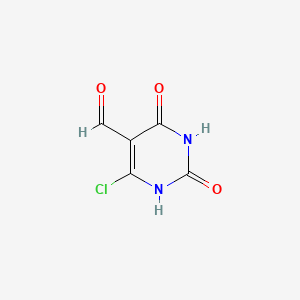

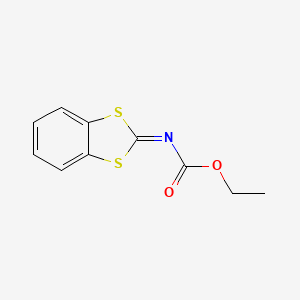
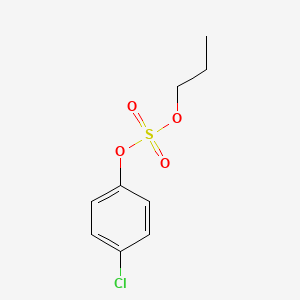
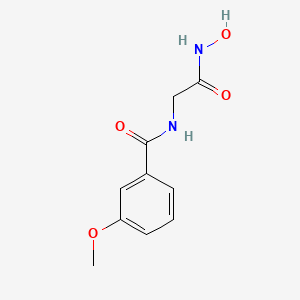


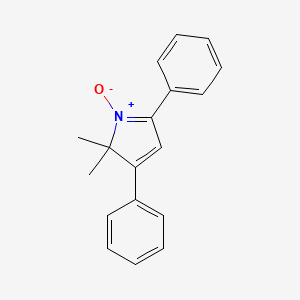
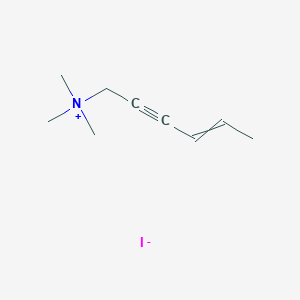
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
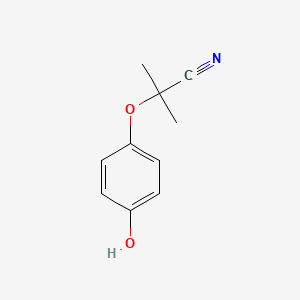
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
